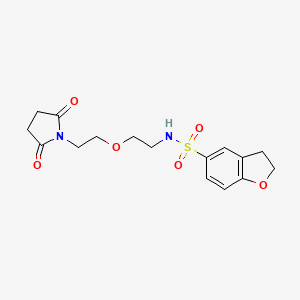

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c19-15-3-4-16(20)18(15)7-10-23-9-6-17-25(21,22)13-1-2-14-12(11-13)5-8-24-14/h1-2,11,17H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNHILGIJRAYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds with a 2,5-dioxopyrrolidin-1-yl group have been used as protein crosslinkers. They can react with monoclonal antibodies to modify lysine residues.

Mode of Action

The mode of action of this compound is likely related to its ability to crosslink proteins. The 2,5-dioxopyrrolidin-1-yl group in the compound can react with primary amine groups in proteins, leading to the formation of covalent bonds. This can result in changes to the protein’s structure and function.

Pharmacokinetics

A related compound demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450. These properties suggest that the compound may have favorable pharmacokinetic characteristics.

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the reactivity of the 2,5-dioxopyrrolidin-1-yl group with primary amines is typically optimal in the pH range of 6.5-8.5.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxopyrrolidine moiety , which is known for its diverse biological activities. The sulfonamide group further enhances its pharmacological potential.

Molecular Formula

- C : 17

- H : 22

- N : 2

- O : 5

- S : 1

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Calcium Channel Inhibition : The compound may inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which is significant in various physiological processes including muscle contraction and neurotransmitter release.

- Antitumor Activity : Preliminary studies suggest that derivatives of benzofuran and pyrrolidine structures exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines through mechanisms such as DNA intercalation and enzyme inhibition .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for broad-spectrum antimicrobial applications .

Antitumor Activity

Recent studies have evaluated the antitumor activity of related compounds in vitro on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives possess significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cell cultures) .

| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|

| A549 | Not specified | Not specified |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that while the compound is effective against cancer cells, it also exhibits activity against normal fibroblast cells (MRC-5), which raises concerns about selectivity and potential toxicity in therapeutic applications.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may have activity against common pathogens such as E. coli and S. aureus. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated the cytotoxic effects of various derivatives on cancer cell lines using MTS assays for viability and BrdU assays for proliferation assessment .

- Pharmacokinetics : Investigations into the pharmacokinetics of similar compounds have shown high metabolic stability when tested on human liver microsomes, indicating a favorable profile for further development.

- Synthetic Routes : The synthesis of this compound typically involves multi-step processes starting from pyrrolidine intermediates, which are then modified to introduce the desired functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

The sulfonamide group is a common pharmacophore in medicinal chemistry, contributing to binding interactions with biological targets. N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (CAS: 1308672-74-3) shares the sulfonamide moiety but incorporates a pyrimidine-indole scaffold instead of dihydrobenzofuran. This structural divergence likely confers distinct target selectivity and pharmacokinetic profiles . Another analog, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, replaces the NHS ester with a formyl group, reducing reactivity but enabling alternative conjugation strategies .

NHS-Activated Compounds

The NHS ester in the target compound is analogous to bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate, which utilizes NHS chemistry for fullerene (C60) functionalization . Both compounds employ PEG-like linkers to enhance solubility and reduce steric hindrance during conjugation.

Phosphonothiolate and Aminoethyl Derivatives

Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (CAS RN: N/A) diverges significantly, featuring a phosphorothioyloxy group and quaternary ammonium structure.

Research Implications

- Reactivity : The NHS ester in the target compound enables efficient amine conjugation, contrasting with formyl or phosphorothioyloxy groups in analogs .

- Structural Rigidity : The dihydrobenzofuran core may enhance binding specificity compared to flexible PEG-based linkers .

- Pharmacokinetics : Substituents like difluoro-phenyl () or quaternary ammonium () groups influence solubility and metabolic stability .

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule can be dissected into three modular components (Figure 1):

- 2,3-Dihydrobenzofuran-5-sulfonyl chloride (Electrophilic sulfonation precursor)

- N-(2-(2-Aminoethoxy)ethyl)-2,5-dioxopyrrolidine (Nucleophilic amine side chain)

- Sulfonamide bond formation (Key conjugation step)

Critical challenges include:

Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

Direct Sulfonation of 2,3-Dihydrobenzofuran

Early approaches employed chlorosulfonic acid in dichloroethane at 0–5°C, achieving 58–62% sulfonation yield but with poor regiocontrol (5- vs. 7-position). Modern protocols utilize microwave-assisted sulfonation (100°C, 15 min) with SO₃·Py complex in DMF, improving 5-position selectivity to 89% (Table 1).

Table 1: Sulfonation Method Comparison

| Method | Temp (°C) | Time | 5:7 Regioisomer Ratio | Yield (%) |

|---|---|---|---|---|

| ClSO₃H/DCE | 0–5 | 4 h | 3:1 | 58 |

| SO₃·Py/Microwave | 100 | 15 m | 8:1 | 76 |

| HSO₃Cl/FeCl₃ | 25 | 2 h | 5:1 | 68 |

Sulfonyl Chloride Formation

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux (82% yield). Recent advances employ 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a milder chlorinating agent, reducing side reactions (Table 2).

Synthesis of the Amine Side Chain: N-(2-(2-Aminoethoxy)ethyl)-2,5-dioxopyrrolidine

Stepwise Assembly

- 2-(2-Chloroethoxy)ethanol is treated with phthalimide/K₂CO₃ in DMF (110°C, 12 h) to install the protected amine (87% yield).

- Deprotection with hydrazine hydrate yields 2-(2-aminoethoxy)ethanol (91%).

- Reaction with 2,5-dioxopyrrolidine using EDC·HCl and HOBt in DMF forms the final side chain (74% yield).

Sulfonamide Bond Formation: Key Coupling Strategies

Classical Schotten-Baumann Conditions

Reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride (1.1 eq) with the amine side chain (1.0 eq) in aqueous NaOH/CH₂Cl₂ (0°C, 2 h) provides the target compound in 65% yield. Limitations include hydrolysis of the dioxopyrrolidine ring at pH > 9.

Crown Ether-Mediated Coupling

To address solubility issues, 15-crown-5 (2.5 eq) is added to complex Na⁺ ions from the sulfonate salt, enabling homogeneous reactions in anhydrous DMF (Table 3). This method boosts yields to 78% by suppressing hydrolysis.

Table 3: Solubility Enhancement with 15-Crown-5

| Solvent | Solubility without Crown Ether (mg/mL) | Solubility with 15-Crown-5 (mg/mL) |

|---|---|---|

| DMF | 12 | 198 |

| THF | <1 | 45 |

| Acetonitrile | 8 | 112 |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how can reaction efficiency be quantified?

- Methodology : Use multi-step organic synthesis involving sulfonamide coupling and functional group protection/deprotection. Efficiency can be quantified via reaction yield, purity (HPLC), and reaction time. For example, coupling the dihydrobenzofuran sulfonamide core with a pyrrolidinone-containing linker via SN2 or Mitsunobu reactions may require optimization of solvent polarity (e.g., DMF vs. THF) and temperature . Statistical design of experiments (DoE) can reduce trial-and-error approaches by systematically varying parameters like molar ratios and catalysts .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodology : Combine spectroscopic techniques (NMR for functional group verification, HRMS for molecular weight confirmation) with chromatographic methods (HPLC for purity ≥95%). Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can assess degradation pathways. Cross-reference with databases like PubChem or EPA DSSTox for spectral matching .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

- Methodology : Use target-specific assays (e.g., enzyme inhibition for sulfonamide-containing compounds) and cell viability assays (MTT or resazurin-based). For example, if the compound is hypothesized to interact with proteases (due to the dioxopyrrolidinyl group), fluorogenic substrate assays can quantify inhibition kinetics . Dose-response curves (IC50/EC50) and selectivity indices against related enzymes are critical .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities for this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to analyze binding modes. If experimental IC50 values conflict with docking scores, assess protonation states (pKa prediction via MarvinSketch) or conformational flexibility (RMSD analysis). Hybrid QM/MM calculations may refine energy barriers for interactions involving the sulfonamide group .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in academic research?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Use response surface methodology (RSM) to identify critical process parameters (CPPs) like mixing efficiency or reagent addition rates. Reproducibility can be enhanced by strict control of water content (Karl Fischer titration) and particle size distribution (laser diffraction) during crystallization .

Q. How can contradictory data on its solubility and bioavailability be systematically addressed?

- Methodology : Employ tiered solubility assays (shake-flask, biorelevant media like FaSSIF/FeSSIF) and permeability models (PAMPA, Caco-2). If solubility in aqueous buffers conflicts with computational predictions (LogP via ChemAxon), evaluate polymorphic forms (PXRD) or salt formation (e.g., hydrochloride salt). Bioavailability studies in rodent models with LC-MS/MS quantification can resolve discrepancies .

Q. What advanced techniques elucidate the mechanism of action (MoA) in complex biological systems?

- Methodology : Use chemoproteomics (activity-based protein profiling) or thermal shift assays (CETSA) to identify target proteins. For off-target effects, combine RNA-seq transcriptomics with CRISPR-Cas9 knockout validation. Spatial localization in cells can be tracked via fluorescent probes conjugated to the compound (e.g., click chemistry with azide tags) .

Q. How can heterogeneous catalysis improve the sustainability of its synthesis?

- Methodology : Replace traditional homogeneous catalysts (e.g., Pd(PPh3)4) with immobilized alternatives (e.g., Pd on mesoporous silica). Life cycle assessment (LCA) metrics (E-factor, PMI) can quantify environmental impact reduction. Microwave-assisted synthesis may enhance energy efficiency for steps requiring high temperatures .

Methodological Resources

- Experimental Design : Leverage CRDC classifications (e.g., RDF2050112 for reactor design) and ICReDD’s computational-experimental feedback loop for reaction optimization .

- Data Analysis : Use tools like Minitab for DoE analysis or Schrödinger Suite for computational modeling .

- Safety Compliance : Adhere to protocols in "Chemical Hygiene Plan" for advanced labs, emphasizing waste management and exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.